molecular formula C23H37N7O B12157768 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide

Cat. No.: B12157768
M. Wt: 427.6 g/mol
InChI Key: FPIGHZUMMDWFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Propan-2-yl Group: Alkylation reactions are used to introduce the propan-2-yl group onto the triazolopyridazine core. Common reagents include alkyl halides and strong bases like sodium hydride.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially on the piperidine and triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, which are known for their diverse pharmacological properties.

    Carboxamides: A broad class of compounds with the carboxamide functional group, often used in medicinal chemistry.

Uniqueness

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple targets and undergo various chemical reactions makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H37N7O

Molecular Weight

427.6 g/mol

IUPAC Name

1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H37N7O/c1-15(2)20-26-25-18-7-8-19(27-30(18)20)29-11-9-16(10-12-29)21(31)24-17-13-22(3,4)28-23(5,6)14-17/h7-8,15-17,28H,9-14H2,1-6H3,(H,24,31)

InChI Key

FPIGHZUMMDWFSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CC(NC(C4)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.